Fadolmidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studies on Fadolmidine Hydrochloride

Several studies have been conducted to explore the potential use of fadolmidine hydrochloride as a spinal analgesic. These studies have primarily focused on animal models, such as rats and dogs.

- Effects on pain perception: Studies have shown that fadolmidine hydrochloride, when administered intrathecally (injected into the space around the spinal cord), can produce antinociceptive effects, meaning it can reduce pain perception. This effect is believed to be mediated through its interaction with alpha-2 adrenergic receptors in the spinal cord. Source: )

- Combination with local anesthetics: Research suggests that fadolmidine hydrochloride may be more effective when used in combination with local anesthetics, such as bupivacaine. This combination may provide prolonged pain relief and potentially reduce the required dose of the local anesthetic, thereby minimizing its side effects. Source: )

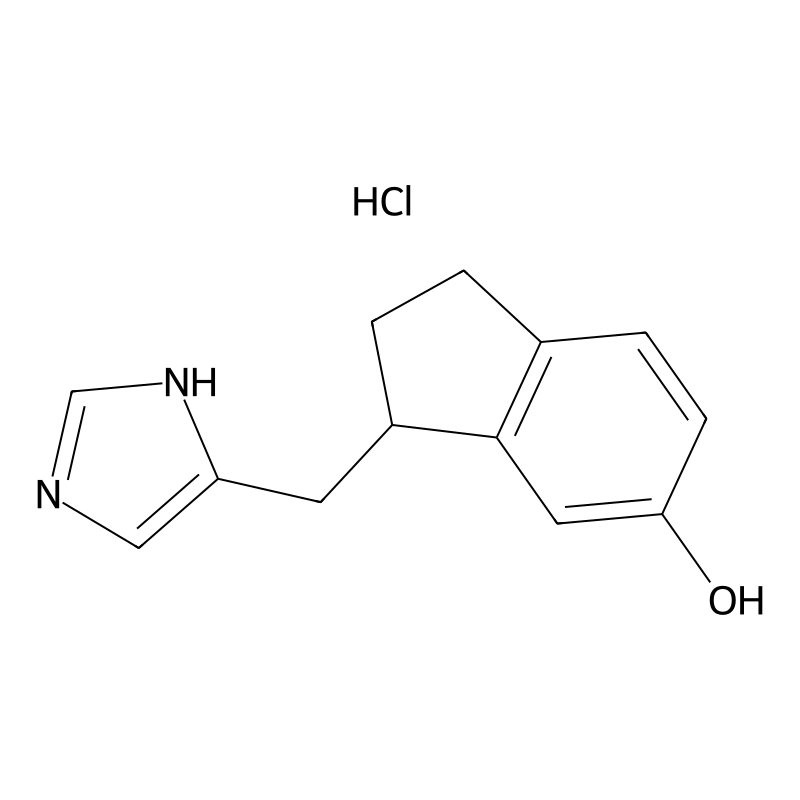

Fadolmidine hydrochloride, chemically known as 3-(1H-Imidazol-4-ylmethyl)-indan-5-ol hydrochloride, is a novel compound classified as an alpha-2 adrenoceptor agonist. It has been developed primarily for its spinal analgesic properties, offering a local mode of action that provides effective pain relief with minimal systemic effects. Fadolmidine exhibits high affinity and full agonist efficacy at human alpha-2 adrenoceptors, which are critical in modulating neurotransmitter release and pain perception .

Fadolmidine acts as a full agonist at all three subtypes of human alpha-2 adrenergic receptors (α2A, α2B, and α2C) []. Activation of these receptors is known to inhibit the release of neurotransmitters involved in pain signaling []. This suggests that Fadolmidine might reduce pain perception by influencing these neural pathways.

Fadolmidine demonstrates significant biological activity as an analgesic agent. In various studies, it has been shown to provide effective pain relief when administered intrathecally alongside other anesthetics like bupivacaine. Its mechanism primarily involves the modulation of pain pathways through central nervous system action, leading to enhanced sensory and motor block without substantial sedation or cardiovascular side effects . Notably, it has a favorable adverse effect profile, making it a promising candidate for clinical use in pain management .

- Formation of the Indan Structure: The indan core is synthesized through cyclization reactions involving appropriate aromatic precursors.

- Imidazole Ring Formation: The imidazole moiety is introduced via a condensation reaction with an imidazole derivative.

- Hydrochloride Salt Formation: The final product is converted to its hydrochloride form by treatment with hydrochloric acid.

This multi-step synthesis allows for the production of high-purity fadolmidine suitable for pharmacological studies .

Fadolmidine hydrochloride is primarily utilized in the field of anesthesiology and pain management. Its applications include:

- Spinal Analgesia: Used as an adjuvant in intrathecal anesthesia to enhance analgesic effects while reducing opioid consumption.

- Chronic Pain Management: Investigated for use in patients with chronic pain conditions due to its localized action and reduced side effects compared to systemic opioids .

- Research

Research on fadolmidine has focused on its interactions with other pharmacological agents and receptors. Notably:

- With Opioids: Studies indicate that fadolmidine can enhance the analgesic effects of opioids when used in combination, potentially allowing for lower doses and reduced side effects associated with opioid use.

- Receptor Interactions: Fadolmidine selectively interacts with alpha-2 adrenoceptors, showing minimal activity on other receptor types, which contributes to its unique profile as an analgesic agent .

Fadolmidine shares structural and functional similarities with several other compounds known for their analgesic properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Clonidine | 2-(2,6-Dichlorophenyl)imidazoline | Alpha-2 adrenoceptor agonist | Primarily used for hypertension |

| Dexmedetomidine | (S)-4-(2,3-Dimethylphenyl)imidazoline | Alpha-2 adrenoceptor agonist | Used for sedation in intensive care |

| Bupivacaine | 1-butyl-N-(2,6-dimethylphenyl) piperidine-2-carboxamide | Local anesthetic | Primarily a local anesthetic |

Fadolmidine's distinctiveness lies in its specific application as a spinal analgesic with a localized mode of action and a favorable safety profile compared to other agents that may have broader systemic effects or different primary uses .

Alpha2-Adrenoceptor Subtype Specificity and Agonist Efficacy

Fadolmidine hydrochloride demonstrates high affinity and full agonist efficacy across all three human alpha2-adrenoceptor subtypes (alpha2A, alpha2B, and alpha2C). In vitro studies using transfected CHO cells revealed EC50 values of 0.4 nM for alpha2A, 4.9 nM for alpha2B, and 0.5 nM for alpha2C, indicating pronounced selectivity for the alpha2A and alpha2C subtypes [3]. This subtype specificity is critical for its pharmacological activity, as alpha2A-adrenoceptors are predominantly involved in mediating analgesic and sedative effects, while alpha2C-adrenoceptors modulate neurotransmitter release in the central nervous system [3].

Comparative analyses with other alpha2-adrenoceptor agonists, such as dexmedetomidine, highlight fadolmidine’s superior potency at alpha2A and alpha2C subtypes. For instance, fadolmidine’s EC50 for alpha2A is approximately 10-fold lower than that of dexmedetomidine, suggesting a stronger activation of this subtype [3]. The compound’s full agonist efficacy at all subtypes distinguishes it from partial agonists, enabling maximal receptor activation even at lower concentrations. This property is particularly advantageous in spinal analgesia, where targeted receptor activation minimizes systemic side effects [1] [3].

Synergistic Interactions with Local Anesthetics

Fadolmidine hydrochloride exhibits synergistic antinociceptive effects when co-administered with local anesthetics such as bupivacaine. Preclinical studies in rats and dogs demonstrated that intrathecal co-administration of fadolmidine (0.3–10 µg) and bupivacaine (10 µg) significantly enhanced the magnitude and duration of sensory-motor blockade [1]. Isobolographic analysis revealed a synergistic interaction, with the combination reducing the effective dose (ED50) of both agents by up to 50% compared to individual administration [1].

The mechanism underlying this synergy involves alpha2-adrenoceptor-mediated inhibition of nociceptive signal transmission in the spinal cord. Fadolmidine potentiates bupivacaine’s sodium channel blockade by modulating presynaptic calcium influx, thereby reducing neurotransmitter release from primary afferent neurons [1] [3]. This dual action prolongs the duration of thermal and mechanical antinociception, as evidenced by increased tail-flick latency in rats and delayed skin twitch responses in dogs [1]. Notably, the synergistic effect occurs without exacerbating motor block or cardiovascular side effects, a significant advantage over traditional alpha2-adrenoceptor agonists like clonidine [1] [3].

Off-Target Activity and Functional Selectivity

Despite its high specificity for alpha2-adrenoceptors, fadolmidine hydrochloride exhibits off-target activity at alpha1-adrenoceptors. In vitro assays using human LNCaP and HEK cells demonstrated agonist efficacy at alpha1A and alpha1B subtypes, with EC50 values of 22 nM and 3.4 nM, respectively [3]. However, this activity is 50- to 100-fold less potent than its effects on alpha2-adrenoceptors, suggesting functional selectivity in vivo [3].

Functional selectivity is further evidenced by fadolmidine’s hemodynamic profile. While alpha1-adrenoceptor activation typically induces vasoconstriction and hypertension, fadolmidine administration in telemetrized dogs did not significantly alter mean arterial pressure or heart rate [1]. This discrepancy arises from its limited systemic absorption after intrathecal administration and preferential binding to spinal alpha2-adrenoceptors over peripheral alpha1-adrenoceptors [1] [3]. Additionally, fadolmidine’s imidazole ring structure enhances its hydrophilicity, reducing blood-brain barrier penetration and further minimizing off-target effects in supraspinal regions [3].

In Vivo Analgesic Efficacy Models

Fadolmidine hydrochloride has been extensively evaluated across multiple preclinical analgesic efficacy models, demonstrating consistent and potent antinociceptive properties through various pain modalities and species [1] [2].

Acute Thermal Pain Models

The rat tail-flick test represents the primary model for assessing fadolmidine's antinociceptive efficacy. Following intrathecal administration, fadolmidine produced dose-dependent antinociception with a calculated effective dose fifty (ED50) value of 1.2 micrograms at the thirty-minute time point [3] [4]. This potency profile demonstrated equipotent maximal antinociception compared to dexmedetomidine, establishing fadolmidine as a highly potent alpha2-adrenoceptor agonist [1] [2]. The antinociceptive effects persisted for up to six hours, with peak efficacy observed within thirty minutes of administration [3] [4].

In canine models, the skin twitch response test utilizing thermal stimulation at 62.5 degrees Celsius demonstrated fadolmidine's efficacy at a sixty microgram intrathecal dose. The compound inhibited nociceptive responses for up to six hours, with maximal effect observed during the first two hours post-administration [3] [4]. The duration of action in dogs exceeded that observed with equivalent analgesic doses of clonidine, suggesting superior pharmacokinetic properties for sustained analgesia [5].

Inflammatory Pain Models

Fadolmidine demonstrated significant efficacy in the rat monoarthritis model, where intraarticular administration produced dose-dependent attenuation of vocalization responses to joint movement [6] [7]. The antinociceptive effect was significantly stronger following ipsilateral compared to contralateral joint administration, indicating localized peripheral action. Effective doses ranged from one to ten micrograms, with duration of action extending two to four hours [6] [7].

The compound's efficacy in inflammatory conditions was further validated through its ability to suppress carrageenan-induced thermal hyperalgesia and mechanical allodynia in rat models. Intrathecal fadolmidine consistently produced dose-dependent antinociception across these inflammatory pain states, demonstrating broad-spectrum efficacy against multiple pain modalities [1] [2].

Neuropathic Pain Models

Preclinical evaluation in established neuropathic pain models revealed fadolmidine's effectiveness against nerve injury-induced hypersensitivity states. The compound demonstrated particular efficacy following postganglionic sympathetic nerve fiber injury, where peripheral administration provided selective treatment for sympathetically-mediated hypersensitivity [1] [2]. This finding suggests unique therapeutic potential for specific neuropathic pain conditions involving sympathetic nervous system dysfunction.

Visceral Pain Assessment

Fadolmidine's antinociceptive properties extended to visceral pain modalities, with intrathecal administration providing effective analgesia in various visceral pain models. The compound demonstrated potent antinociceptive action across different visceral pain submodalities, indicating broad therapeutic applicability [1] [8].

| Pain Model | Route | ED50/Effective Dose | Duration | Comparative Potency |

|---|---|---|---|---|

| Rat tail-flick test | Intrathecal | 1.2 μg | Up to 6 hours | Equal to dexmedetomidine |

| Dog skin twitch test | Intrathecal | 60 μg | Up to 6 hours | Equipotent to clonidine |

| Rat monoarthritis model | Intraarticular | 1-10 μg | 2-4 hours | Superior to clonidine |

| Rat thermal hyperalgesia | Intrathecal | Dose-dependent | Several hours | High potency |

| Rat mechanical hyperalgesia | Intrathecal | Dose-dependent | Several hours | High potency |

| Rat neuropathic pain model | Intrathecal | Dose-dependent | Several hours | High potency |

Species-Specific Pharmacodynamic Responses

Comprehensive evaluation across rodent and canine species revealed distinct pharmacodynamic response patterns for fadolmidine hydrochloride, providing critical translational insights for clinical development [3] [4] [9].

Rodent Pharmacodynamic Profile

In Sprague Dawley rats, fadolmidine demonstrated exceptional analgesic potency with minimal systemic effects at therapeutic doses. The intrathecal ED50 of 1.2 micrograms established a favorable therapeutic index, as motor function remained unimpaired at doses up to ten micrograms [3] [4]. Motor score assessments using the modified Penning and Yaksh methodology revealed normal baseline scores of twelve maintained across all analgesic dose ranges, indicating preservation of motor function during effective analgesia [3] [4].

Rotarod performance testing demonstrated that fadolmidine at doses of 0.3, 1, and 3 micrograms produced no motor coordination impairment, with performance times maintaining the 120-second cut-off value. Only at the highest tested dose of ten micrograms was slight motor coordination reduction observed, with performance times of 91 ± 44 seconds at the 0.5-hour time point [3] [4].

Cardiovascular responses in rats showed species-specific patterns characterized by minimal blood pressure effects at analgesic doses. Unlike established alpha2-adrenoceptor agonists, fadolmidine produced minor cardiovascular depression, with heart rate decreases being the primary hemodynamic change observed [3] [10].

Canine Pharmacodynamic Characteristics

Beagle dog studies provided crucial large-animal validation of fadolmidine's pharmacodynamic profile. Intrathecal administration of sixty micrograms produced robust antinociception in the skin twitch model without significant motor block onset delay. Motor block onset times averaged 5 ± 3 minutes, comparable to bupivacaine alone, indicating no interference with local anesthetic motor blocking properties [3] [4].

Cardiovascular monitoring via telemetry systems revealed species-specific hemodynamic responses. Mean arterial blood pressure showed mild initial increases rather than the hypotensive responses characteristic of other alpha2-adrenoceptor agonists. Heart rate decreases were modest and dose-dependent, without the pronounced bradycardia observed with clonidine or dexmedetomidine at equivalent analgesic doses [3] [4].

During continuous twenty-four-hour intrathecal infusion studies, dogs demonstrated remarkable cardiovascular stability with fadolmidine. No hypotension, respiratory depression, or hypothermia occurred during prolonged administration, contrasting sharply with clonidine infusion effects that produced these adverse responses [5] [11].

Thermoregulatory Species Differences

Body temperature responses revealed significant species-specific patterns. In rats, fadolmidine at ten micrograms produced hypothermia (36.8 ± 0.5 degrees Celsius at 0.5 hours), whereas lower doses maintained normal thermoregulation [3] [4]. Canine studies showed no significant hypothermic responses at analgesic doses, suggesting species-specific thermoregulatory sensitivity patterns [3] [4].

Pharmacokinetic Species Variations

Plasma concentration analyses following intrathecal administration demonstrated species-specific absorption and distribution patterns. In rats, fadolmidine plasma concentrations remained extremely low following intrathecal dosing, with rapid systemic elimination half-lives of approximately 0.33 hours [3] [4]. This pharmacokinetic profile supported the compound's intended localized spinal action with minimal systemic exposure.

| Species | Parameter | Fadolmidine Response | Clinical Relevance |

|---|---|---|---|

| Rat | Antinociception (ED50) | 1.2 μg (intrathecal) | High analgesic potency |

| Rat | Motor block threshold | >>10 μg (minimal motor effects) | Wide therapeutic window |

| Rat | Cardiovascular effects | Minimal at analgesic doses | Favorable safety profile |

| Dog | Antinociception (ED50) | 60 μg (intrathecal) | Translatable to larger mammals |

| Dog | Motor block duration | Prolonged when combined with bupivacaine | Enhanced local anesthetic effects |

| Dog | Cardiovascular stability | Good - no hypotension during 24h infusion | Suitable for continuous infusion |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]